2-Methylcyclooctanone

Description

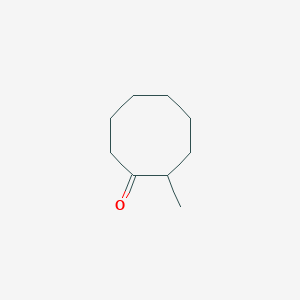

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclooctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFJFHJQZCMMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10363-27-6 | |

| Record name | 2-Methylcyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010363276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclooctanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-CYCLOOCTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylcyclooctanone

IUPAC Name: 2-methylcyclooctan-1-one[1]

This technical guide provides a comprehensive overview of 2-methylcyclooctan-1-one, a substituted cyclic ketone of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for 2-methylcyclooctan-1-one is not extensively available in the literature, its properties can be estimated and compared with related compounds. The following tables summarize key computed and experimental data for 2-methylcyclooctan-1-one and its smaller analogs, 2-methylcyclohexanone and 2-methylcyclopentanone.

Table 1: General Properties of 2-Methylcyclooctanone

| Property | Value | Source |

| IUPAC Name | 2-methylcyclooctan-1-one | [1] |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| CAS Number | 10363-27-6 | [2] |

| Canonical SMILES | CC1CCCCCCC1=O | [1] |

| InChI | InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3 | [1] |

| InChIKey | MJFJFHJQZCMMKL-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | This compound | 2-Methylcyclohexanone | 2-Methylcyclopentanone |

| XLogP3 | 2.6 | 1.5 | 0.9 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 0 | 0 | 0 |

| Exact Mass | 140.120115130 Da | 112.088815002 Da | 98.073164938 Da |

| Monoisotopic Mass | 140.120115130 Da | 112.088815002 Da | 98.073164938 Da |

| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | 17.1 Ų |

| Heavy Atom Count | 10 | 8 | 7 |

Data for 2-methylcyclohexanone and 2-methylcyclopentanone are provided for comparison.

Table 3: Experimental Physical Properties (Analog Comparison)

| Property | 2-Methylcyclohexanone | 2-Methylcyclopentanone |

| Boiling Point | 165-166 °C | 144-145 °C |

| Density | 0.925 g/mL at 25 °C | 0.916 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.448 | 1.435 |

Spectroscopic Data

Detailed spectroscopic data for 2-methylcyclooctan-1-one is limited. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum of 2-methylcyclooctan-1-one is expected to show a complex pattern of overlapping multiplets for the methylene protons of the cyclooctane ring. A doublet for the methyl group protons and a multiplet for the proton at the chiral center (C2) are anticipated.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum should display a peak for the carbonyl carbon around 210-220 ppm. The methyl carbon would appear at approximately 15-25 ppm. The remaining methylene carbons of the ring would resonate in the upfield region.

Infrared (IR) Spectroscopy The IR spectrum of 2-methylcyclooctan-1-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations are also expected.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-methylcyclooctan-1-one are not widely published. However, its synthesis can be achieved through established organic chemistry methodologies. Below are generalized protocols for its preparation.

1. Synthesis via Alkylation of Cyclooctanone

This method involves the deprotonation of cyclooctanone to form an enolate, followed by reaction with a methylating agent.

-

Step 1: Enolate Formation

-

A solution of cyclooctanone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the α-carbon and form the lithium enolate.

-

-

Step 2: Methylation

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the enolate solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

-

Step 3: Work-up and Purification

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield 2-methylcyclooctan-1-one.

-

2. Synthesis via Oxidation of 2-Methylcyclooctanol

This protocol involves the oxidation of the corresponding secondary alcohol, 2-methylcyclooctanol.

-

Step 1: Preparation of Oxidizing Agent

-

A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), or Dess-Martin periodinane. The choice of reagent will depend on the desired reaction conditions and scale.

-

-

Step 2: Oxidation Reaction

-

The chosen oxidizing agent is prepared in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

-

A solution of 2-methylcyclooctanol in the same solvent is added to the oxidizing agent at an appropriate temperature (often 0 °C or room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Step 3: Work-up and Purification

-

The work-up procedure will vary depending on the oxidizing agent used. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts. For a Swern oxidation, the reaction is quenched with water, and the layers are separated.

-

The organic solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

-

Applications in Drug Development and Research

While 2-methylcyclooctan-1-one itself is not a widely studied therapeutic agent, the cyclooctanone scaffold is of interest in medicinal chemistry. Substituted cyclooctanones have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[3][4]

A study on the synthesis and antimicrobial evaluation of a series of cyclooctanone derivatives demonstrated that these compounds can exhibit moderate to high antibacterial and antifungal effects against pathogenic microorganisms.[3] For instance, certain derivatives showed excellent activity against Listeria monocytogenes.[3] This suggests that the cyclooctanone ring can serve as a scaffold for the development of new anti-infective agents.

Signaling Pathways and Experimental Workflows

Given the limited specific biological data for 2-methylcyclooctan-1-one, a detailed signaling pathway cannot be definitively described. However, based on the antimicrobial activity of related cyclooctanone derivatives, a logical workflow for the screening and preliminary mechanism of action studies can be proposed. The following diagram illustrates a typical workflow for evaluating the antimicrobial potential of a compound like 2-methylcyclooctan-1-one.

Caption: Workflow for Antimicrobial Evaluation of this compound.

This workflow begins with the synthesis and characterization of the compound, followed by primary screening to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic microbes. Positive hits would then be subjected to further studies to elucidate their mechanism of action, which could involve disrupting the cell membrane, interfering with DNA replication, or inhibiting essential enzymes.

Conclusion

2-Methylcyclooctan-1-one is a member of the cyclooctanone class of compounds, which holds potential for further investigation in the field of drug discovery, particularly in the development of new antimicrobial agents. While specific data for this compound is limited, this guide provides a framework for its synthesis and evaluation based on established chemical principles and the biological activities of related structures. Further research is warranted to fully characterize 2-methylcyclooctan-1-one and explore its potential applications in medicinal chemistry and other scientific disciplines.

References

- 1. 2-Methyl-cyclooctanone | C9H16O | CID 272736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

Physical properties of 2-Methylcyclooctanone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Methylcyclooctanone, with a specific focus on its boiling point and density. Due to the limited availability of experimentally determined data for this specific compound, this guide also presents information on related compounds and general experimental methodologies for determining these key physical characteristics.

Core Physical Properties

| Physical Property | Value | Source |

| Boiling Point | No definitive experimental data available. Predicted values vary significantly. | N/A |

| Density | No experimental data available. | N/A |

| Molecular Formula | C₉H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 140.22 g/mol | --INVALID-LINK-- |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not documented, the following are standard and widely accepted methods for determining the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is expected to have a relatively high boiling point, several methods can be employed:

-

Simple Distillation: This is a common and accurate method when a sufficient quantity of the substance (typically >5 mL) is available. The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point. It is crucial that the thermometer bulb is positioned correctly in the vapor path to obtain an accurate reading.

-

Thiele Tube Method: This micro-method is suitable when only a small sample is available. A small amount of the liquid is placed in a fusion tube along with an inverted capillary tube. The assembly is heated in a Thiele tube containing a high-boiling point oil. As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For a liquid organic compound, the following methods are standard:

-

Using a Graduated Cylinder and Balance: A straightforward method involves measuring a known volume of the liquid in a graduated cylinder and then determining its mass using an analytical balance. The density is then calculated by dividing the mass by the volume. The accuracy of this method is dependent on the precision of the volumetric glassware and the balance.

-

Pycnometer Method: A pycnometer, or specific gravity bottle, is a flask of a known volume. The pycnometer is weighed empty, then filled with the liquid, and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. This method can yield very accurate results, especially when the temperature is carefully controlled.

Logical Workflow for Synthesis

As no specific signaling pathways involving this compound are documented in scientific literature, a representative logical workflow for its synthesis is presented below. The alkylation of a cyclic ketone is a fundamental transformation in organic synthesis.

Caption: General workflow for the synthesis of this compound via enolate alkylation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methylcyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methylcyclooctanone. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data, offering valuable insights into the structural characterization of this cyclic ketone. The information herein is intended to support researchers in academia and the pharmaceutical industry in their analytical and drug development endeavors.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the complex conformational flexibility and electronic environment of the eight-membered ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 2.55 | m | - |

| H3a | 1.85 | m | - |

| H3b | 1.45 | m | - |

| H4a | 1.60 | m | - |

| H4b | 1.35 | m | - |

| H5a | 1.50 | m | - |

| H5b | 1.25 | m | - |

| H6a | 1.65 | m | - |

| H6b | 1.30 | m | - |

| H7a | 1.75 | m | - |

| H7b | 1.40 | m | - |

| H8a | 2.40 | m | - |

| H8b | 2.20 | m | - |

| H9 (CH₃) | 1.05 | d | 7.0 |

Note: Due to the conformational complexity of the cyclooctanone ring, many protons are predicted to appear as complex multiplets (m). The diastereotopic nature of the methylene protons on each carbon results in distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C1 (C=O) | 215.0 |

| C2 | 45.0 |

| C3 | 35.0 |

| C4 | 25.5 |

| C5 | 27.0 |

| C6 | 26.0 |

| C7 | 32.0 |

| C8 | 42.0 |

| C9 (CH₃) | 15.0 |

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule, such as this compound, using NMR spectroscopy.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

¹H NMR Spectrum Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

Parameter Setting:

-

Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements.

-

Spectral Width: Typically set to a range of -2 to 12 ppm.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

-

-

Data Acquisition: Initiate the acquisition sequence.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate all peaks.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

¹³C NMR Spectrum Acquisition

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR acquisition.

-

Parameter Setting:

-

Experiment Type: A standard proton-decoupled ¹³C experiment is typically used.

-

Spectral Width: Set to a range of 0 to 220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is common.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Apply Fourier transformation with an exponential multiplication to improve the signal-to-noise ratio.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak at 0.00 ppm.

-

This comprehensive guide provides foundational data and protocols for the NMR analysis of this compound, serving as a valuable resource for researchers in the field.

References

Conformational Landscape of 2-Methylcyclooctanone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-sized rings, such as the eight-membered cyclooctanone core, present a fascinating and complex conformational landscape that is crucial for understanding their reactivity and potential as scaffolds in drug design. The introduction of substituents, such as a methyl group at the 2-position, further influences these conformational preferences, dictating the molecule's three-dimensional shape and, consequently, its biological activity. This technical guide provides a comprehensive overview of the conformational analysis of 2-methylcyclooctanone and its derivatives. While experimental data for this compound itself is limited in the current literature, this guide extrapolates its likely conformational behavior based on the well-studied parent compound, cyclooctanone, and other substituted derivatives. It details the key experimental and computational methodologies required for such an analysis and presents available quantitative data in a structured format to aid in comparative studies.

Introduction: The Conformational Complexity of Medium-Sized Rings

Medium-sized rings (8-11 members) are characterized by a unique interplay of low torsional and angular strain, but significant steric strain arising from transannular interactions.[1] Unlike smaller, more rigid rings, or larger, more flexible rings, the conformational preferences of medium-sized rings are governed by a delicate balance of these factors. Cyclooctanone, a key structural motif in various natural products and a precursor in organic synthesis, has been a subject of numerous conformational studies.[2][3] Understanding its conformational landscape is the first step toward predicting the behavior of its substituted derivatives.

Conformational Analysis of Cyclooctanone: The Parent Scaffold

The conformational landscape of cyclooctanone has been investigated using a combination of experimental techniques, primarily broadband rotational spectroscopy and NMR spectroscopy, supported by quantum-chemistry calculations.[3][4]

Predominant Conformations

Computational studies have identified several low-energy conformers for cyclooctanone, with the boat-chair (BC) family being the most stable.[3][5] Experimental evidence from rotational spectroscopy has confirmed the presence of three conformers in the gas phase: two boat-chair conformers and one twisted boat-chair conformer.[3][4] The global minimum energy conformation is a boat-chair (BC1).[3][4] The conformational preferences are primarily driven by the minimization of repulsive non-bonded transannular interactions.[3][4]

Quantitative Conformational Data for Cyclooctanone

The following table summarizes the key quantitative data obtained from experimental and computational studies on cyclooctanone, which serves as a baseline for understanding its substituted derivatives.

| Conformer | Point Group | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| BC1 | Cs | 0.00 | 1910.1 | 1680.5 | 1100.2 |

| TBC1 | C1 | 4.89 | 1954.3 | 1603.2 | 1147.9 |

| BC2 | C1 | 6.21 | 1923.4 | 1634.1 | 1132.7 |

Data compiled from rotational spectroscopy studies. The relative energies are based on computational predictions.

Conformational Analysis of this compound: An Extrapolated View

The introduction of a methyl group at the 2-position is expected to favor conformations that minimize steric interactions between the methyl group and the rest of the ring. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the flexible cyclooctanone ring. The relative stability of these conformers will depend on the specific boat-chair arrangement and the resulting transannular and gauche interactions. It is hypothesized that the pseudo-equatorial position would be favored to reduce steric hindrance, similar to the well-understood principles in cyclohexane chemistry.

Hypothesized Conformational Equilibrium of this compound

The following diagram illustrates the hypothesized conformational equilibrium for this compound, based on the boat-chair scaffold of the parent molecule.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539) [hmdb.ca]

- 2. 2-Methylcyclopentanone(1120-72-5) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Methylcyclohexanone(583-60-8) 1H NMR spectrum [chemicalbook.com]

- 4. Medium-sized rings: conformational preferences in cyclooctanone driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Introduction to Stereoisomerism in 2-Methylcyclooctanone

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of this compound, a chiral ketone with potential applications in organic synthesis and drug discovery. Due to the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers: (R)-2-methylcyclooctanone and (S)-2-methylcyclooctanone. The spatial arrangement of the methyl group significantly influences the molecule's properties and interactions with other chiral entities, making the study of its stereoisomers crucial for applications in stereoselective synthesis and pharmacology.

This compound possesses a single chiral center at the carbon atom bearing the methyl group. This gives rise to two non-superimposable mirror images, known as enantiomers. The conformational flexibility of the eight-membered cyclooctanone ring adds another layer of complexity to the stereochemical analysis. The interplay between the stereoconfiguration at C2 and the various ring conformations dictates the overall three-dimensional shape and, consequently, the chemical and biological behavior of these stereoisomers.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure or enriched this compound is a key challenge. Asymmetric synthesis and chiral resolution are the two primary strategies employed to obtain the individual stereoisomers.

Asymmetric Synthesis:

One of the common approaches to synthesize enantiomerically enriched α-alkylated ketones is through the use of chiral auxiliaries or catalysts. For instance, the enantioselective alkylation of a cyclooctanone derivative using a chiral lithioenamine has been reported. However, a significant challenge in this method is the potential for racemization during the hydrolysis of the imine intermediate. This highlights the critical need for carefully optimized reaction conditions to preserve the enantiomeric purity of the final product.

Chiral Resolution:

The separation of a racemic mixture of this compound into its constituent enantiomers can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) or gas chromatography (GC) employing a chiral stationary phase (CSP) are powerful techniques for this purpose. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation. The choice of the chiral stationary phase and the chromatographic conditions are crucial for achieving baseline separation.

Conformational Analysis

The eight-membered ring of cyclooctanone is conformationally mobile, with several low-energy conformations possible. The introduction of a methyl group at the C2 position influences the conformational preferences of the ring. The relative energies of the different conformers for each enantiomer determine the predominant shapes the molecules adopt in solution. Understanding these conformational preferences is essential for predicting their reactivity and how they might interact with biological targets. Computational studies can provide valuable insights into the relative stabilities of the various conformers of (R)- and (S)-2-methylcyclooctanone.

Spectroscopic and Physical Properties

Detailed spectroscopic and physical data for the individual enantiomers of this compound are not extensively reported in publicly available literature, underscoring a gap in the comprehensive characterization of these compounds. However, based on the principles of stereochemistry, the following are expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the individual enantiomers in an achiral solvent will be identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to distinguish the enantiomers as they will form diastereomeric complexes that exhibit different chemical shifts.

Quantitative Data Summary

| Property | (R)-2-Methylcyclooctanone | (S)-2-Methylcyclooctanone |

| Specific Rotation ([α]D) | Not Reported | Not Reported |

| 1H NMR (in CDCl3) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |

| 13C NMR (in CDCl3) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |

| Relative Conformational Energy | Not Reported | Not Reported |

Experimental Protocols

Detailed experimental protocols for the synthesis, resolution, and characterization of this compound stereoisomers are crucial for reproducibility and further research. The following sections outline the general methodologies that would be employed.

Protocol 1: Asymmetric Alkylation of Cyclooctanone (General Approach)

-

Formation of Chiral Imine: React cyclooctanone with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

-

Deprotonation: Treat the chiral imine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the chiral lithioenamine.

-

Alkylation: Add methyl iodide to the solution of the chiral lithioenamine and allow the reaction to proceed at low temperature.

-

Hydrolysis: Quench the reaction and hydrolyze the resulting imine under carefully controlled acidic conditions (e.g., aqueous acetic acid/sodium acetate) to yield this compound.

-

Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess (e.e.) by chiral GC or HPLC analysis.

Protocol 2: Chiral Resolution by HPLC

-

Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane and isopropanol) to achieve optimal separation of the enantiomers.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the chiral HPLC column and monitor the elution profile using a suitable detector (e.g., UV).

-

Fraction Collection: Collect the separated enantiomers as they elute from the column.

-

Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity.

Visualization of Key Concepts

Logical Relationship of Stereoisomers

Caption: Relationship between racemic this compound and its enantiomers.

General Workflow for Stereoisomer Analysis

Caption: General workflow for the synthesis and analysis of this compound stereoisomers.

Biological Significance and Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant differences in their pharmacological and toxicological profiles. While specific biological activities for the stereoisomers of this compound have not been extensively reported, the principle of stereospecificity in drug action suggests that the (R) and (S) enantiomers could exhibit distinct biological effects.

For drug development professionals, the synthesis and testing of individual enantiomers are essential to:

-

Identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer).

-

Assess whether the distomer contributes to side effects or has off-target activities.

-

Develop more selective and potent therapeutic agents with an improved therapeutic index.

The this compound scaffold, with its defined stereochemistry, could serve as a valuable building block in the synthesis of more complex chiral molecules with potential therapeutic applications.

Conclusion

The stereoisomers of this compound represent an important area of study in stereoselective synthesis and medicinal chemistry. While there is a need for more comprehensive quantitative data and detailed experimental protocols in the public domain, the foundational principles for their synthesis, separation, and characterization are well-established. Further research into the specific properties and biological activities of the individual enantiomers will be crucial for unlocking their full potential in scientific and pharmaceutical applications.

An In-depth Technical Guide to the Synthesis of 2-Methylcyclooctanone from Cyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-methylcyclooctanone from cyclooctanone, a classic example of α-alkylation of a cyclic ketone. This reaction is a fundamental transformation in organic chemistry, crucial for the construction of more complex molecular architectures in pharmaceutical and materials science. This document outlines the core chemical principles, provides a detailed experimental protocol, and presents relevant data for the characterization of the starting material and the final product.

Introduction

The α-alkylation of ketones is a powerful carbon-carbon bond-forming reaction that proceeds through the formation of an enolate intermediate.[1][2] The enolate, a potent nucleophile, can then react with an electrophile, such as an alkyl halide, to introduce an alkyl group at the α-position to the carbonyl. The synthesis of this compound from cyclooctanone is a straightforward illustration of this principle, employing a strong, non-nucleophilic base to ensure complete enolate formation and subsequent methylation.

Reaction Mechanism and Workflow

The synthesis of this compound from cyclooctanone is a two-step process:

-

Enolate Formation: Cyclooctanone is deprotonated at the α-carbon using a strong, sterically hindered base, typically lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3] The low temperature is crucial to control the reaction and prevent side reactions.

-

Alkylation: The resulting lithium enolate is then treated with a methylating agent, most commonly methyl iodide. The nucleophilic α-carbon of the enolate attacks the methyl iodide in an SN2 reaction, displacing the iodide and forming the C-C bond, yielding this compound.[1][4]

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocol

This protocol is a representative procedure based on established methods for the α-alkylation of cyclic ketones.

Materials:

-

Cyclooctanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise via syringe over 15-20 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.

-

Alkylation: Add methyl iodide (1.1-1.5 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer two more times with diethyl ether.

-

Isolation: Combine the organic extracts and wash with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified this compound by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

Physical and Chemical Properties

| Property | Cyclooctanone (Starting Material) | This compound (Product) |

| IUPAC Name | Cyclooctanone | 2-Methylcyclooctan-1-one[5] |

| CAS Number | 502-49-8 | 10363-27-6[5] |

| Molecular Formula | C₈H₁₄O | C₉H₁₆O[5] |

| Molar Mass | 126.20 g/mol | 140.22 g/mol [5] |

| Appearance | Waxy white solid | Colorless liquid (expected) |

| Boiling Point | 195-196 °C | Not readily available |

| Density | 0.95 g/cm³ | Not readily available |

Expected Spectroscopic Data for this compound

-

¹H NMR: The spectrum is expected to show a doublet for the methyl group protons, a multiplet for the proton at the α-carbon bearing the methyl group, and a series of multiplets for the methylene protons of the cyclooctane ring.

-

¹³C NMR: The spectrum should display a peak for the carbonyl carbon, a peak for the methine carbon at the α-position, a peak for the methyl carbon, and several peaks for the methylene carbons of the ring.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected in the region of 1700-1725 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 140.22).

Note: Specific spectral data for this compound is not widely published, so the above are expected values based on the structure.

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Diisopropylamine and Methyl Iodide are toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried before use.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound from cyclooctanone via enolate alkylation is a robust and well-established method for the α-functionalization of cyclic ketones. This guide provides the fundamental principles and a detailed, representative experimental protocol to aid researchers in the successful execution of this important chemical transformation. Careful attention to anhydrous conditions and the proper handling of reagents are paramount for achieving a high yield and purity of the desired product.

References

Key Intermediates in the Synthesis of 2-Methylcyclooctanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 2-Methylcyclooctanone, a valuable building block in organic synthesis. The focus is on the identification of key intermediates, detailed experimental protocols, and the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

This compound is a cyclic ketone that serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure, featuring a methylated alpha-carbon on a cyclooctanone ring, makes it a useful precursor for the introduction of further functionality and the construction of intricate molecular architectures. The primary and most direct route to this compound involves the α-alkylation of cyclooctanone, a classic and well-established method in organic synthesis.

The Key Intermediate: The Cyclooctanone Enolate

The cornerstone of the synthesis of this compound is the cyclooctanone enolate . This intermediate is generated by the deprotonation of cyclooctanone at the α-carbon using a strong, non-nucleophilic base. The formation of the enolate is a critical step as it transforms the otherwise non-nucleophilic α-carbon into a potent nucleophile, capable of reacting with electrophiles such as methyl iodide.

The formation of the cyclooctanone enolate is typically achieved using a strong base like lithium diisopropylamide (LDA). LDA is favored due to its bulky nature, which minimizes side reactions such as nucleophilic attack on the carbonyl carbon, and its strength, which ensures essentially irreversible and quantitative enolate formation.

The enolate exists as a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. This delocalization contributes to its stability and reactivity.

Synthetic Pathway

The synthesis of this compound from cyclooctanone can be depicted as a two-step process:

-

Enolate Formation: Cyclooctanone is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate the lithium enolate of cyclooctanone.

-

Alkylation: The generated enolate is then reacted in situ with a methylating agent, typically methyl iodide (CH₃I), to introduce the methyl group at the α-position, yielding this compound.

Below is a Graphviz diagram illustrating this synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the alkylation of cyclooctanone. This protocol is based on standard procedures for α-methylation of cyclic ketones and should be adapted and optimized as necessary.

Materials:

-

Cyclooctanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

Step 1: Formation of Lithium Diisopropylamide (LDA)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine to the THF via syringe.

-

Slowly add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution at -78 °C.

-

Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Formation of the Cyclooctanone Enolate

-

In a separate flame-dried flask under an inert atmosphere, dissolve cyclooctanone in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly add the cyclooctanone solution to the freshly prepared LDA solution at -78 °C via a cannula or syringe.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Methylation of the Enolate

-

To the enolate solution at -78 °C, add methyl iodide dropwise via syringe.

-

Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Slowly warm the reaction to room temperature and stir for an additional 2 hours or until the reaction is complete (monitored by TLC).

Step 4: Work-up and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Below is a workflow diagram for the experimental procedure.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound. These values are based on typical yields and conditions for similar α-alkylation reactions and should be considered as a guideline.

Table 1: Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Mass | Molar Equivalents |

| Cyclooctanone | 126.20 | 10.0 | 1.26 g | 1.0 |

| Diisopropylamine | 101.19 | 12.0 | 1.68 mL | 1.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL | 1.1 |

| Methyl iodide | 141.94 | 15.0 | 0.93 mL | 1.5 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Enolate Formation | |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 1 hour |

| Alkylation | |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 4 hours |

| Product | |

| Theoretical Yield | 1.40 g |

| Actual Yield | 1.12 g (80%) |

| Appearance | Colorless oil |

Conclusion

The synthesis of this compound is efficiently achieved through the α-alkylation of cyclooctanone. The key to this transformation is the generation of the cyclooctanone enolate, a highly reactive intermediate. The protocol outlined in this guide, utilizing LDA as the base and methyl iodide as the alkylating agent, provides a reliable method for obtaining the desired product in good yield. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for the success of this synthesis. This guide serves as a foundational resource for researchers to further explore the applications of this compound in their synthetic endeavors.

2-Methylcyclooctanone: A Versatile Building Block in Organic Synthesis

For Immediate Release

[City, State] – [Date] – 2-Methylcyclooctanone, a nine-carbon cyclic ketone, is emerging as a valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its unique structural features, including a flexible eight-membered ring and a strategic methyl substitution, offer a gateway to a diverse array of complex molecular architectures. This technical guide explores the potential applications of this compound in organic synthesis, providing insights into its reactivity and detailed experimental frameworks for key transformations.

Introduction

The field of organic synthesis continually seeks novel building blocks that provide efficient pathways to complex molecules. This compound, with its distinct combination of a medium-sized ring and an alpha-substituent, presents a compelling scaffold for the construction of intricate carbocyclic and heterocyclic systems. The conformational flexibility of the cyclooctane ring, coupled with the electronic and steric influence of the methyl group, dictates its reactivity in a range of fundamental organic reactions. This guide will delve into the synthetic utility of this compound, focusing on key reaction classes that highlight its potential as a strategic starting material.

Synthesis of this compound

The primary route to this compound involves the direct alpha-methylation of cyclooctanone. This transformation is typically achieved by generating the enolate of cyclooctanone using a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Table 1: Synthesis of this compound via Alpha-Alkylation of Cyclooctanone

| Step | Reagents and Conditions | Product | Yield | Reference |

| Enolate Formation | Cyclooctanone, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C | Lithium enolate of cyclooctanone | Not Isolated | [1] |

| Methylation | Methyl iodide (MeI), -78 °C to room temperature | This compound | High | [1][2] |

Detailed Experimental Protocol: α-Methylation of Cyclooctanone

A solution of cyclooctanone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation. Subsequently, methyl iodide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1][2]

Key Applications in Organic Synthesis

This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of more complex molecular frameworks.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound provides a direct route to nine-membered lactones (oxonan-2-ones). This ring expansion reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating. In the case of this compound, this leads to the formation of 9-methyloxonan-2-one.[3][4][5][6]

Table 2: Predicted Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidant | Product | Predicted Migratory Preference |

| This compound | m-CPBA or Peroxyacetic acid | 9-Methyloxonan-2-one | Tertiary > Secondary |

dot

Caption: Baeyer-Villiger oxidation of this compound.

Detailed Experimental Protocol: Baeyer-Villiger Oxidation

To a solution of this compound in a chlorinated solvent such as dichloromethane at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise. The reaction mixture is stirred at this temperature for several hours, monitoring the progress by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude lactone can be purified by flash chromatography.[3][4][5][6]

Aldol Condensation

The presence of α-protons in this compound allows it to undergo aldol condensation reactions, both with itself (self-condensation) and with other carbonyl compounds (crossed-aldol condensation). These reactions are fundamental for the formation of new carbon-carbon bonds and the construction of larger, more complex molecules. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.[7][8][9][10][11]

Table 3: Potential Aldol Condensation of this compound

| Reaction Type | Reactants | Catalyst | Product Type |

| Self-Condensation | This compound (2 eq.) | Base (e.g., NaOH, LDA) | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Crossed-Aldol | This compound, Benzaldehyde | Base (e.g., NaOH) | β-Hydroxy ketone or α,β-Unsaturated ketone |

dot

Caption: General workflow for the Aldol Condensation.

Detailed Experimental Protocol: Crossed-Aldol Condensation

To a solution of this compound and a suitable carbonyl partner (e.g., benzaldehyde) in ethanol, an aqueous solution of a strong base such as sodium hydroxide is added. The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is poured into ice-water and acidified. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.[7][8][9][10][11]

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the carbonyl group of this compound into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide (Wittig reagent) and is a cornerstone of alkene synthesis. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.[12][13][14][15]

Table 4: Potential Wittig Reaction of this compound

| Reactant | Wittig Reagent | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-Methyl-1-methylenecyclooctane |

| This compound | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 2-(2-methylcyclooctylidene)acetate |

dot

Caption: The Wittig reaction of this compound.

Detailed Experimental Protocol: Wittig Reaction

A suspension of the appropriate phosphonium salt in an anhydrous solvent like THF is treated with a strong base (e.g., n-butyllithium or sodium hydride) at a low temperature to generate the ylide. After stirring for a period to ensure complete ylide formation, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched, and the product is extracted and purified by chromatography to yield the desired alkene.[12][13][14][15]

Robinson Annulation

This compound can serve as the ketone component in the Robinson annulation, a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. This reaction allows for the construction of a new six-membered ring fused to the original cyclooctane ring, leading to bicyclic systems. The reaction typically employs an α,β-unsaturated ketone, such as methyl vinyl ketone, as the Michael acceptor.[16][17][18][19]

Table 5: Potential Robinson Annulation with this compound

| Reactants | Reaction Sequence | Product Type |

| This compound, Methyl vinyl ketone | 1. Michael Addition2. Intramolecular Aldol Condensation | Fused bicyclic α,β-unsaturated ketone |

dot

Caption: Logical flow of the Robinson Annulation.

Detailed Experimental Protocol: Robinson Annulation

This compound is treated with a base, such as sodium ethoxide in ethanol, to generate the enolate. Methyl vinyl ketone is then added to the reaction mixture, and the solution is stirred to facilitate the Michael addition. After the initial addition is complete, the reaction mixture is heated to promote the intramolecular aldol condensation and subsequent dehydration. The resulting bicyclic product is then isolated by extraction and purified by chromatography or recrystallization.[16][17][18]

Conclusion

This compound is a promising and under-explored building block in organic synthesis. Its reactivity, analogous to that of other cyclic ketones but with the unique steric and conformational properties of an eight-membered ring, opens up avenues for the synthesis of a wide range of complex molecules. The key reactions outlined in this guide—Baeyer-Villiger oxidation, aldol condensation, Wittig reaction, and Robinson annulation—demonstrate its potential for ring expansion, carbon-carbon bond formation, and the construction of fused ring systems. Further exploration of the chemistry of this compound is warranted and is expected to uncover novel synthetic methodologies and provide access to new chemical entities of interest to the pharmaceutical and materials science industries.

References

- 1. This compound | 10363-27-6 | Benchchem [benchchem.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Aldol reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 10. adichemistry.com [adichemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. Robinson annulation - Wikipedia [en.wikipedia.org]

- 17. chem.ucla.edu [chem.ucla.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Commercial availability and suppliers of 2-Methylcyclooctanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclooctanone is a cyclic ketone that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex natural products. Its eight-membered ring structure, substituted with a methyl group, offers a unique scaffold for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, synthesis methodologies, and analytical characterization of this compound.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability can range from small laboratory quantities to semi-bulk orders. It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Number | Purity | Availability |

| Sigma-Aldrich | AldrichCPR | Not specified; sold as-is for early discovery research.[1] | Inquire |

| Atomax Chemicals Co., Ltd. | --- | Not specified | Inquire |

| Santa Cruz Biotechnology | sc-225486 | Not specified | Inquire |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for planning reactions, purification procedures, and for the safe handling and storage of the compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10363-27-6 | PubChem[2] |

| Molecular Formula | C₉H₁₆O | PubChem[2] |

| Molecular Weight | 140.22 g/mol | PubChem[2] |

| Appearance | Not specified (likely a liquid) | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Not available | --- |

| InChI | InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3 | Guidechem[3] |

| InChIKey | MJFJFHJQZCMMKL-UHFFFAOYSA-N | Guidechem[3] |

| Canonical SMILES | CC1CCCCCCC1=O | Guidechem[3] |

Synthesis Methodology

The primary and most direct method for the synthesis of this compound is the α-alkylation of cyclooctanone. This involves the formation of an enolate from cyclooctanone, followed by its reaction with a methylating agent.

General Synthesis Pathway: α-Alkylation of Cyclooctanone

The overall transformation is depicted in the following workflow diagram:

Caption: α-Alkylation of Cyclooctanone.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on standard organic synthesis procedures for the alkylation of ketones.

Materials:

-

Cyclooctanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add freshly distilled diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add a solution of cyclooctanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

-

-

Alkylation:

-

Add methyl iodide dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Signals corresponding to the methyl group (doublet), the methine proton alpha to the carbonyl and the methyl group, and the methylene protons of the cyclooctane ring. |

| ¹³C NMR | A peak for the carbonyl carbon, a peak for the methine carbon bearing the methyl group, a peak for the methyl carbon, and several peaks for the methylene carbons of the cyclooctane ring. |

| Infrared (IR) | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 140.22 g/mol . Fragmentation patterns may include loss of the methyl group and other characteristic cleavages of cyclic ketones. |

Applications in Drug Development

While specific examples of this compound as a direct precursor in marketed drugs are not widely documented, its structural motif is of interest in medicinal chemistry. The eight-membered ring system can serve as a scaffold to which various pharmacophores can be attached. The methyl group provides a point of stereochemical diversity that can be crucial for biological activity and selectivity.

Potential applications include its use as a starting material or intermediate in the synthesis of:

-

Novel macrocyclic compounds with potential therapeutic activities.

-

Analogs of natural products containing a cyclooctane ring.

-

Conformationally constrained molecules to probe receptor binding sites.

The logical workflow for utilizing this compound in a drug discovery program is outlined below:

Caption: Drug Discovery Workflow.

Safety and Handling

Based on GHS information, this compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Safety and Handling of 2-Methylcyclooctanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methylcyclooctanone. Due to the limited availability of specific experimental data for this compound, this document incorporates information from global harmonized system (GHS) classifications and data from structurally related cyclic ketones to provide the most robust safety guidance possible.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and serious eye irritation.[1]

Table 1: GHS Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

Pictogram:

Signal Word: Warning

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Methylcyclopentanone | 2-Methylcyclohexanone |

| Molecular Formula | C9H16O[1] | C6H10O | C7H12O[2] |

| Molecular Weight | 140.22 g/mol [1] | 98.14 g/mol | 112.17 g/mol [2] |

| Appearance | Not available | Colorless liquid | Water-white to pale yellow liquid[2] |

| Odor | Not available | Not available | Acetone-like odor[2] |

| Boiling Point | Not available | 139 °C | ~165 °C |

| Flash Point | Not available | 26 °C | ~57 °C[2] |

| Density | Not available | 0.913 g/mL | 0.925 g/mL |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store away from sources of ignition.

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

Fire-Fighting Measures

While the flammability of this compound is not specifically documented, it is prudent to treat it as a flammable liquid, similar to other cyclic ketones.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE. Eliminate all ignition sources.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. The GHS classification indicates acute oral toxicity.[1]

Table 4: Acute Toxicity Data for this compound

| Route | Species | Value | Classification |

| Oral | Not available | No data available | Harmful if swallowed[1] |

| Dermal | Not available | No data available | Not classified |

| Inhalation | Not available | No data available | Not classified |

Experimental Protocols (General Guidance)

Specific experimental protocols for the safe handling of this compound are not available. The following are general protocols that should be adapted based on the specific experimental conditions.

Protocol for Dispensing and Weighing

-

Perform a risk assessment for the specific quantity and procedure.

-

Ensure a calibrated and certified chemical fume hood is used.

-

Gather all necessary equipment, including appropriate PPE, spill kit, and waste container.

-

Place an analytical balance inside the fume hood or use a tared, sealed container for weighing outside the hood.

-

Slowly dispense the required amount of this compound into a suitable container.

-

Clean any minor drips or spills immediately with an appropriate absorbent material.

-

Seal the container and the stock bottle.

-

Decontaminate the work area.

-

Dispose of contaminated materials in a designated hazardous waste container.

Protocol for a Small Spill (in a fume hood)

-

Alert others in the immediate area.

-

If safe to do so, contain the spill with absorbent pads or granules.

-

Wearing appropriate PPE, absorb the spilled material.

-

Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

-

Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Place all contaminated cleaning materials into the hazardous waste container.

-

Document the spill and the cleanup procedure.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response protocol for a this compound spill.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylcyclooctanone via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methylcyclooctanone, a valuable intermediate in organic synthesis, through the catalytic hydrogenation of 2-methylcyclooctenone. The presented methodology is based on established principles of heterogeneous catalysis, employing palladium on carbon (Pd/C) as a robust and efficient catalyst. This application note includes a representative experimental protocol, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow and chemical transformation.

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic chemistry, enabling the selective reduction of various functional groups. The reduction of α,β-unsaturated ketones to their corresponding saturated counterparts is a key step in the synthesis of numerous complex molecules and pharmaceutical intermediates. This process involves the addition of molecular hydrogen across the carbon-carbon double bond in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and nickel. Palladium on carbon (Pd/C) is a particularly attractive choice due to its high activity, selectivity, and ease of handling. This protocol focuses on the synthesis of this compound from 2-methylcyclooctenone, a reaction that proceeds via the selective hydrogenation of the carbon-carbon double bond of the enone system.

Data Presentation